molecular formula C10H12ClIN2O2 B1498290 Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate CAS No. 234108-74-8

Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate

Cat. No. B1498290
Key on ui cas rn: 234108-74-8
M. Wt: 354.57 g/mol
InChI Key: KTCWXIDJSFQZCV-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

tert-Butyllithium (36.3 mL, 1.7M in pentane) is added dropwise to a solution of (2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester (6.00 g, 26.2 mmol) in THF (46 mL) at −78° C. under Ar. The yellow/orange mixture is stirred for 2 h at −78° C. then warmed to −40° C. for 1 h then cooled to −78° C. before dropwise addition of I2 (15.65 g, 61.7 mmol) in THF (49 mL). The reaction mixture is stirred for 1.5 h at −78° C. then at −10° C. for 30 minutes. The reaction is quenched with saturated NH4Cl solution then diluted with CH2Cl2 and washed with saturated NH4Cl, saturated sodium thiosulfate, water then brine. The organic layer is dried over MgSO4, filtered and concentrated to dryness. The crude product is chromatographed eluting with 1-2% MeOH/CH2Cl2 to yield the title product (7.96 g, 22.5 mmol) as a bright yellow solid. 1H NMR (CDCl3, 300 MHz) δ8.14 (d, 1H), 8.02 (d, 1H), 7.32 (bs, 1H), 1.60 (s, 9H). EI MS [M]+=354, 356, Cl pattern.
Quantity
36.3 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
15.65 g
Type
reactant
Reaction Step Two
Name
Quantity
49 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[C:6]([O:10][C:11](=[O:20])[NH:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([Cl:19])[CH:14]=1)([CH3:9])([CH3:8])[CH3:7].[I:21]I>C1COCC1>[C:6]([O:10][C:11](=[O:20])[NH:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([Cl:19])[C:14]=1[I:21])([CH3:9])([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
36.3 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=NC=C1)Cl)=O
Name
Quantity
46 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15.65 g
Type
reactant
Smiles
II
Name
Quantity
49 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The yellow/orange mixture is stirred for 2 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to −40° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 1.5 h at −78° C.
Duration
1.5 h
WAIT
Type
WAIT
Details
at −10° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with saturated NH4Cl solution
ADDITION
Type
ADDITION
Details
then diluted with CH2Cl2
WASH
Type
WASH
Details
washed with saturated NH4Cl, saturated sodium thiosulfate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed
WASH
Type
WASH
Details
eluting with 1-2% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C(=NC=C1)Cl)I)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.5 mmol
AMOUNT: MASS 7.96 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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